molecular formula CH4 B087752 Carbon-13C CAS No. 14762-74-4

Carbon-13C

Cat. No.: B087752
CAS No.: 14762-74-4
M. Wt: 17.035 g/mol
InChI Key: VNWKTOKETHGBQD-OUBTZVSYSA-N
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Description

Carbon-13C is a natural, stable isotope of the chemical element carbon. Its atomic nucleus consists of six protons and seven neutrons, making it one of the environmental isotopes. This compound accounts for about 1.1% of all natural carbon on Earth . This isotope is particularly significant in various scientific fields due to its unique properties and applications.

Mechanism of Action

Target of Action

(13C)-Methane, also known as Carbon-13 or Methane-13C, is a stable isotope of carbon. It is primarily used as a tracer in various scientific applications, particularly in metabolic studies . The primary targets of (13C)-Methane are the metabolic pathways where it can be incorporated and traced, providing valuable information about the flow of carbon within these pathways .

Mode of Action

(13C)-Methane interacts with its targets by being metabolized within the organism. As it is processed through various metabolic pathways, it retains its isotopic label, allowing researchers to track its progress through these pathways . This can provide insights into the functioning of these pathways and how they are affected by various factors .

Biochemical Pathways

The specific biochemical pathways affected by (13C)-Methane depend on the organism and the metabolic processes being studied. For example, in studies of carbon flow in microbial communities, (13C)-Methane can be used to trace the flow of carbon through various metabolic pathways, such as the carbon fixation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (13C)-Methane are largely determined by the metabolic processes of the organism in which it is used . As a small, non-polar molecule, methane is readily absorbed and can be distributed throughout the organism. Its metabolism will depend on the specific metabolic capabilities of the organism, and it is excreted once it has been metabolized and its carbon has been incorporated into other compounds .

Result of Action

The molecular and cellular effects of (13C)-Methane’s action are primarily observed in the changes to the metabolic pathways it is used to study. By tracing the flow of carbon-13, researchers can gain insights into the operation of these pathways and how they are affected by various factors . This can provide valuable information for understanding metabolic processes in health and disease .

Action Environment

The action, efficacy, and stability of (13C)-Methane can be influenced by various environmental factors. For example, the availability of other nutrients can affect the rate at which (13C)-Methane is metabolized. Similarly, physical factors such as temperature and pH can influence the stability of (13C)-Methane and the rate of its metabolism . Understanding these influences is crucial for interpreting the results of studies using (13C)-Methane .

Biochemical Analysis

Biochemical Properties

(13C)-Methane plays a significant role in biochemical reactions. It is often used as a tracer in stable isotope labeling studies to track the flow of carbon through metabolic pathways . The (13C)-Methane interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for understanding the metabolic processes in which it is involved .

Cellular Effects

The effects of (13C)-Methane on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, (13C)-Methane can be incorporated into biomolecules in cells, allowing researchers to track metabolic processes and understand how cells respond to different conditions .

Molecular Mechanism

The molecular mechanism of (13C)-Methane involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The use of (13C)-Methane allows for the tracing of carbon flow through metabolic pathways, providing insights into the mechanisms of these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (13C)-Methane can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . The use of (13C)-Methane as a tracer allows for the tracking of these temporal changes .

Dosage Effects in Animal Models

The effects of (13C)-Methane can vary with different dosages in animal models . Studies have shown that the effects of (13C)-Methane can be dose-dependent, with threshold effects observed in these studies. At high doses, toxic or adverse effects may be observed .

Metabolic Pathways

(13C)-Methane is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, (13C)-Methane is often used in studies of carbon flow through metabolic pathways, such as the TCA cycle .

Transport and Distribution

(13C)-Methane is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation . The use of (13C)-Methane as a tracer allows for the tracking of its transport and distribution .

Subcellular Localization

The subcellular localization of (13C)-Methane can affect its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The use of (13C)-Methane as a tracer allows for the tracking of its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbon-13C can be separated from the more abundant carbon-12 isotope through several techniques, including thermal diffusion, chemical exchange, gas diffusion, and laser and cryogenic distillation. the most economically viable industrial production method is the cryogenic distillation of methane or carbon monoxide . This process involves liquefying natural carbon monoxide at very low temperatures and then distilling it through special stainless steel columns several kilometers long.

Industrial Production Methods: The world’s largest commercial this compound production facility, located in Ohio, has a production capacity of approximately 420 kilograms per year. This method requires significant investment, with cryogenic distillation columns more than 100 meters high to separate the compounds containing carbon-12 or carbon-13 .

Chemical Reactions Analysis

Types of Reactions: Carbon-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing this compound labeled compounds used in scientific research.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogen gas or metal hydrides.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions are this compound labeled compounds, which are crucial for research in metabolic processes, quantitative proteomics, and medical diagnostics .

Scientific Research Applications

Carbon-13C has a wide range of applications in various scientific fields:

Comparison with Similar Compounds

    Carbon-12: The most abundant isotope of carbon, with six protons and six neutrons.

    Carbon-14: A radioactive isotope of carbon used in radiocarbon dating.

Comparison:

This compound’s unique properties and applications make it an essential tool in scientific research, providing insights into chemical structures, metabolic pathways, and diagnostic processes.

Properties

IUPAC Name

carbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4/h1H4/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912297
Record name Carbon-13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

17.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14762-74-4, 6532-48-5
Record name Carbon C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon-13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methane-C13
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbon-13C
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBON C-13
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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0 (± 1) mol
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Name
sodium p-toluenesulfinate
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
sodium p-toluenesulfinate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key spectroscopic characteristics of carbon-13?

A1: Carbon-13 exhibits distinct properties in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its magnetic moment, ¹³C nuclei resonate in a magnetic field, providing valuable information about molecular structure and dynamics. [, , , , ]

Q2: How does carbon-13 NMR compare to proton NMR?

A2: While proton (¹H) NMR is more sensitive, ¹³C NMR offers a wider chemical shift range, making it particularly useful for analyzing complex molecules and distinguishing between similar structures. [, , , ]

Q3: Can you elaborate on the significance of chemical shifts in carbon-13 NMR?

A3: Chemical shifts in ¹³C NMR spectra are highly sensitive to the local electronic environment of a carbon atom. This sensitivity allows researchers to differentiate between carbon atoms in various functional groups and to study conformational changes and molecular interactions. [, , , , , , ]

Q4: How is carbon-13 used to investigate metabolic pathways?

A4: ¹³C-labeled substrates, like glucose or acetate, can be introduced into biological systems. By tracing the incorporation of ¹³C into downstream metabolites using techniques like NMR or mass spectrometry, researchers can map metabolic fluxes and elucidate metabolic pathways. [, , , ]

Q5: Can you provide an example of how carbon-13 labeling has advanced our understanding of metabolism?

A5: In studies on the perfused rat liver, ¹³C-labeled acetate helped elucidate the interplay between cytosolic and mitochondrial metabolism. The incorporation of ¹³C into metabolites like glutamate and glutamine shed light on the dynamics of these metabolic pools. []

Q6: What is the role of carbon-13 in studying metabolic flux in cardiac tissue?

A6: Infusing ¹³C-labeled substrates and analyzing the multiplet structure in the resulting pre-steady-state ¹³C NMR spectra allows researchers to estimate multiple metabolic parameters simultaneously. This approach has revealed significant heterogeneity in energy turnover within cardiac tissue. []

Q7: How is carbon-13 analysis applied in environmental science?

A7: The variations in ¹³C/¹²C isotopic ratios (δ¹³C) in atmospheric CO₂ and plant matter provide valuable insights into the global carbon cycle. By analyzing these isotopic signatures, researchers can study processes like carbon assimilation, respiration, and the impact of environmental factors like droughts. [, ]

Q8: Can carbon-13 analysis help us understand the response of ecosystems to climate change?

A8: Yes, by monitoring the ¹³C signatures in plants and soils, researchers can gain a deeper understanding of how ecosystems respond to climate change factors such as droughts. Changes in the δ¹³C of plant tissues can indicate alterations in water use efficiency and photosynthetic processes. [, ]

Q9: How is carbon-13 labeling beneficial in structural biology?

A9: Introducing ¹³C labels into proteins facilitates their study using multidimensional NMR techniques. These techniques allow for the assignment of specific resonances to individual atoms, leading to a detailed understanding of protein structure and dynamics. [, ]

Q10: Can you illustrate the use of carbon-13 labeling in studying protein-ligand interactions?

A10: ¹³C-labeled ligands can be used in NMR studies to probe their interactions with proteins. Changes in chemical shifts and relaxation times upon binding provide valuable information about the binding site, affinity, and dynamics of the interaction. []

Q11: How does carbon-13 labeling contribute to drug discovery?

A11: ¹³C-labeled compounds are invaluable tools in drug metabolism and pharmacokinetics (DMPK) studies. They allow researchers to track the absorption, distribution, metabolism, and excretion of drug candidates, providing crucial information for drug development. []

Q12: What is the significance of carbon-13 in studying natural products?

A12: ¹³C NMR spectroscopy, coupled with databases containing ¹³C chemical shift information, facilitates the identification and structural elucidation of natural products, which are valuable sources of novel drug leads. []

Q13: What are the primary analytical techniques employed for carbon-13 analysis?

A13: NMR spectroscopy and mass spectrometry are commonly used to analyze ¹³C-labeled compounds. NMR provides structural information and insights into molecular dynamics, while mass spectrometry allows for sensitive detection and quantification of isotopically labeled molecules. [, , , , , ]

Q14: What are some emerging areas of research utilizing carbon-13?

A14: Emerging areas include the development of hyperpolarized ¹³C magnetic resonance imaging (MRI) for real-time metabolic imaging in vivo, as well as the application of ¹³C metabolic flux analysis to study complex microbial communities and their roles in various ecosystems. []

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